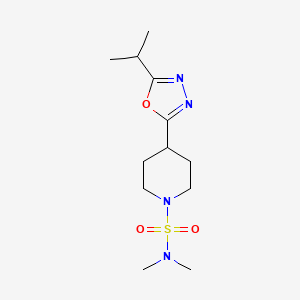

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

描述

属性

IUPAC Name |

N,N-dimethyl-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O3S/c1-9(2)11-13-14-12(19-11)10-5-7-16(8-6-10)20(17,18)15(3)4/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYIJPSQAACONR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide is a synthetic derivative of the oxadiazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a piperidine ring substituted with a sulfonamide group and an oxadiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Oxadiazole derivatives have been shown to exhibit mechanisms such as:

- Inhibition of Enzymes : Many oxadiazoles act as inhibitors of key enzymes involved in cancer cell proliferation and other pathological processes.

- Antimicrobial Activity : Compounds with oxadiazole structures often demonstrate significant antimicrobial properties by disrupting bacterial cell walls or inhibiting metabolic pathways.

- Antioxidant Properties : The presence of the oxadiazole ring may confer antioxidant capabilities, protecting cells from oxidative stress.

Biological Activity Overview

Recent studies have reported various biological activities associated with oxadiazole derivatives. Below is a summary table highlighting the key activities observed for similar compounds:

Case Studies

- Anticancer Activity : A study on related oxadiazole compounds demonstrated significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism was linked to the inhibition of HDAC (histone deacetylase) activity, which is crucial in cancer progression .

- Antimicrobial Efficacy : Research highlighted that certain oxadiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds disrupted bacterial cell wall synthesis, leading to cell death .

- Pharmacokinetics and Toxicology : Preliminary studies on the pharmacokinetics of similar sulfonamide derivatives indicated favorable absorption profiles and moderate toxicity profiles in animal models. Safety assessments revealed potential skin and eye irritation .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other 1,3,4-oxadiazole derivatives, which are known for diverse biological activities. Below is a comparative analysis based on structural features, bioactivity, and pharmacological profiles.

Structural Analogues and Bioactivity

Table 2: Key Structural Analogues and Their Activities

Key Differences and Pharmacological Implications

The dimethylpiperidine-sulfonamide moiety distinguishes it from nociceptive ligands (e.g., 5a/5b), which feature indole and toluidine groups critical for receptor binding .

Bioactivity Spectrum :

- Unlike 6a–k (), which exhibit broad-spectrum antibacterial activity, the target compound’s activity is hypothesized to focus on fungal or enzymatic targets due to its sulfonamide group, a common feature in antifolates and protease inhibitors .

ADMET Profile :

- The target compound’s moderate bioavailability (0.55) surpasses LMM5/LMM11 (solubility-dependent efficacy) but is comparable to 6a–k, which show similar logP values (~2.0–2.5) .

常见问题

How can synthetic routes for this compound be optimized to improve yield and purity?

Basic Research Question

The synthesis of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide involves multi-step reactions, including oxadiazole ring formation and sulfonamide coupling. Key factors for optimization include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions for sulfonamide formation .

- Temperature control : Maintaining 60–80°C during oxadiazole cyclization prevents side reactions .

- Catalyst use : Triethylamine or sodium ethoxide improves reaction efficiency in coupling steps .

- Purification : Recrystallization from methanol/water mixtures (2:1 ratio) enhances purity .

Advanced Research Question How can computational modeling (e.g., DFT calculations) predict optimal reaction pathways and intermediates?

- Methodology : Use Gaussian or ORCA software to model transition states and identify energy barriers for key steps like oxadiazole cyclization . Validate predictions with experimental kinetic studies under varying conditions.

What analytical techniques are critical for structural elucidation and purity assessment?

Basic Research Question

Standard techniques include:

- NMR spectroscopy : H and C NMR confirm sulfonamide (-SONH-) and oxadiazole ring protons .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., m/z 424.53 for analogous compounds) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) .

Advanced Research Question How can advanced spectral methods (e.g., 2D NMR or X-ray crystallography) resolve ambiguities in stereochemistry or tautomerism?

- Methodology : Use NOESY or COSY to assign spatial proximities in the piperidine ring. Single-crystal X-ray diffraction provides absolute configuration data .

What biological activities are plausible based on structural analogs?

Basic Research Question

Analogous compounds exhibit:

- Antimicrobial activity : 1,3,4-oxadiazole derivatives inhibit bacterial enzymes like DNA gyrase (MIC: 2–8 µg/mL against S. aureus) .

- Enzyme inhibition : Sulfonamide moieties target carbonic anhydrase isoforms (IC: 0.5–5 µM) .

Advanced Research Question How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced potency?

- Methodology : Synthesize derivatives with varied substituents (e.g., replacing isopropyl with cyclopropyl) and test against enzyme panels. Use molecular docking (AutoDock Vina) to predict binding affinities .

How should researchers address contradictions in bioactivity data across studies?

Basic Research Question

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Purity issues : Validate compound purity via HPLC before bioassays .

Advanced Research Question Can metabolomics or proteomics identify off-target effects explaining inconsistent results?

- Methodology : Perform LC-MS/MS-based metabolomic profiling of treated bacterial cells to detect unintended pathway modulation .

What computational tools predict physicochemical properties relevant to drug-likeness?

Basic Research Question

Use SwissADME or Molinspiration to calculate:

- LogP : Predicted ~2.5 (optimal for membrane permeability) .

- Topological polar surface area (TPSA) : ~90 Ų (suggests moderate blood-brain barrier penetration) .

Advanced Research Question How can molecular dynamics simulations assess stability in biological matrices (e.g., plasma)?

- Methodology : Run 100-ns simulations in GROMACS with CHARMM force fields to evaluate aggregation or degradation tendencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。